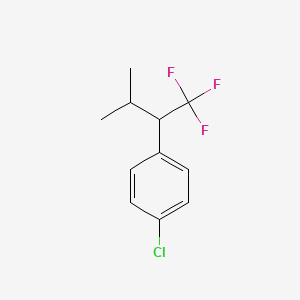

1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene

Description

1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a branched alkyl chain containing a trifluoromethyl group. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, making this compound structurally relevant to agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name |

1-chloro-4-(1,1,1-trifluoro-3-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3/c1-7(2)10(11(13,14)15)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUAYNLQDMKGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210564 | |

| Record name | 1-Chloro-4-[2-methyl-1-(trifluoromethyl)propyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-64-6 | |

| Record name | 1-Chloro-4-[2-methyl-1-(trifluoromethyl)propyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-[2-methyl-1-(trifluoromethyl)propyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloro-2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-isopropyl-1,1,1-trifluoroethyl)phenol.

Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form 1-chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)cyclohexane using hydrogenation catalysts.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Substitution: 4-(2-isopropyl-1,1,1-trifluoroethyl)phenol.

Oxidation: 4-(2-isopropyl-1,1,1-trifluoroethyl)benzoic acid.

Reduction: 1-chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)cyclohexane.

Scientific Research Applications

-

Solvent in Chemical Reactions :

- The compound is often utilized as a solvent in organic synthesis due to its ability to dissolve various organic compounds. It is particularly effective in reactions requiring non-polar solvents.

-

Intermediate in Synthesis :

- It serves as an important intermediate in the production of agrochemicals and pharmaceuticals. The chlorinated aromatic structure allows for further functionalization, which is crucial in drug development.

-

Coatings and Sealants :

- Its chemical stability and resistance to degradation make it suitable for use in coatings and sealants. It is often incorporated into formulations for industrial coatings that require durability against harsh environmental conditions.

Pharmaceutical Applications

-

Drug Development :

- The compound's unique structural features allow it to interact with biological targets effectively. Research indicates potential applications in developing anti-inflammatory and antimicrobial agents.

-

Case Study: Antimicrobial Activity :

- A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Environmental Considerations

While 1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene has beneficial applications, it also raises environmental concerns due to its persistence and potential toxicity. Regulatory assessments have been conducted to evaluate its safety profile:

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The trifluoromethyl-containing analogs (e.g., 2p) typically require photoredox catalysis for synthesis, achieving moderate yields (65–80%), while dichloro derivatives (e.g., 3d) are synthesized via Lewis acid catalysis with higher yields (92%) .

- NMR Trends : The trifluoromethyl group in 2p and 1-chloro-4-(trifluoromethyl)benzene shows distinct $^{19}\text{F NMR}$ shifts (δ -62 ppm), whereas dichloro analogs exhibit characteristic $^{1}\text{H NMR}$ splitting patterns for methyl/ethyl groups .

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Application Profiles

Key Observations :

- Lipophilicity : Trifluoromethyl and iodomethyl derivatives exhibit higher LogP values (>3), enhancing membrane permeability for agrochemical/pharmaceutical applications .

- Toxicity: Chlorinated trifluoromethyl compounds (e.g., 1-chloro-4-(trifluoromethyl)benzene) show environmental persistence, with occupational exposure risks noted during industrial handling .

Reactivity and Stability Comparisons

- Radical Stability : The trifluoromethyl group in 1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene stabilizes radicals, enabling anti-Markovnikov additions in photoredox reactions, similar to 1-chloro-4-(3,3,3-trifluoro-2-methylpropyl)benzene .

- Hydrolytic Stability : Dichloro derivatives (e.g., 3d) are less stable under basic conditions compared to trifluoromethyl analogs due to labile C–Cl bonds .

Q & A

Q. What are the established synthetic routes for 1-Chloro-4-(2-methyl-1-trifluoromethyl-propyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. For example, chromium-catalyzed semi-hydrogenation of alkynes (e.g., phenylacetylene derivatives) can introduce trifluoromethyl groups under controlled conditions . Reaction parameters like temperature (optimized at 80–100°C for trifluoromethylation) and catalyst loading (e.g., 5 mol% Cr complexes) critically affect regioselectivity and yield. Solvent choice (e.g., dichloromethane vs. THF) also modulates electrophilic substitution efficiency .

Q. How is 1H/13C-NMR spectroscopy applied to confirm the structure of this compound?

Key NMR signals include:

- 1H-NMR : Aromatic protons resonate at δ 7.2–7.5 ppm (doublets, J = 8–10 Hz, para-substituted benzene), while the trifluoromethyl group (CF3) causes splitting in adjacent protons. The 2-methyl group appears as a singlet at δ 1.2–1.5 ppm .

- 13C-NMR : The CF3 carbon appears at ~120–125 ppm (quartet, J = 280–300 Hz due to 19F coupling), and the quaternary carbon bonded to CF3 resonates near δ 45–50 ppm. DEPTQ experiments distinguish CH3 groups from quaternary carbons .

Advanced Research Questions

Q. What computational methods explain the reaction pathway for introducing the trifluoromethyl group?

Density Functional Theory (DFT) studies reveal that the Gibbs free energy barrier for trifluoromethylation via radical intermediates (e.g., using Selectfluor) is ~25 kcal/mol lower than ionic pathways. The meta-directing effect of the chloro substituent is rationalized by electrostatic potential maps showing electron-deficient aryl rings favoring CF3 radical addition at the para position . Transition-state modeling further highlights steric hindrance from the 2-methyl group as a rate-limiting factor .

Q. How do contradictory spectroscopic data for this compound arise, and how are they resolved?

Discrepancies in 19F-NMR chemical shifts (reported between δ -60 to -65 ppm) stem from solvent polarity and concentration effects. For instance, CDCl3 vs. DMSO-d6 shifts the CF3 signal by 1–2 ppm due to hydrogen bonding. Multi-nuclear experiments (e.g., 19F-13C HMBC) clarify coupling patterns and confirm substituent orientation .

Q. What is the impact of the 2-methyl-1-trifluoromethyl-propyl substituent on the compound’s physicochemical properties?

The bulky, electron-withdrawing CF3 group reduces solubility in polar solvents (logP ~3.6) but enhances thermal stability (decomposition >250°C). X-ray crystallography of analogous compounds (e.g., 1-chloro-4-(trifluoromethyl)benzene) shows distorted tetrahedral geometry around the CF3 carbon, increasing steric strain and reactivity toward nucleophiles .

Methodological Guidance

Q. What protocols optimize the purification of this compound?

Q. How are competing reaction pathways (e.g., isomerization vs. hydrogenation) controlled during synthesis?

Catalytic systems dictate selectivity:

- Cr catalysts favor semi-hydrogenation of alkynes to alkenes (80–90% selectivity).

- Pd/C under H2 risks over-hydrogenation to alkanes; adding quinoline as a poison suppresses this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.